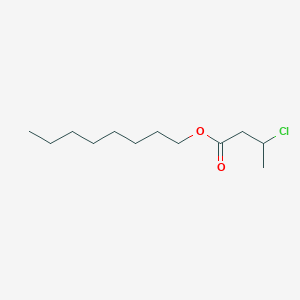

Octyl 3-chlorobutanoate

Description

Contextualization within Ester and Halogenated Organic Compound Chemistry

Octyl 3-chlorobutanoate is classified as both an ester and a halogenated organic compound. Esters are derivatives of carboxylic acids where the hydroxyl group is replaced by an alkoxy group. uomustansiriyah.edu.iq They are characterized by the functional group -COO-. The "octyl" portion of its name indicates the eight-carbon alkyl chain derived from an alcohol, while "butanoate" signifies its origin from butanoic acid. libretexts.org

The presence of a chlorine atom on the third carbon of the butanoate chain places it in the category of halogenated organic compounds. Specifically, it is a β-chloroester, meaning the chlorine atom is on the beta-carbon relative to the carbonyl group. This structural feature significantly influences its chemical reactivity, making it a versatile intermediate in various synthetic transformations.

Historical Perspectives on the Synthesis and Reactivity of β-Chloroesters

The synthesis and reactivity of β-chloroesters have been a subject of study for a considerable time. Historically, methods for synthesizing chloroesters often involved the cleavage of cyclic and acyclic ethers. For instance, early research demonstrated the ring-opening of tetrahydrofuran (B95107) and its derivatives with acyl halides to produce chloroesters. acs.org Over the years, various catalysts, including lanthanum (III) nitrate (B79036) hexahydrate and bismuth (III) nitrate pentahydrate, have been employed to facilitate this cleavage under solvent-free conditions, highlighting a move towards milder and more efficient synthetic protocols. cdnsciencepub.com

The reactivity of β-chloroesters has been exploited in numerous classic organic reactions. Their utility as Michael acceptors in tandem reactions, such as the Diels-Alder and anionic cascade approaches, has been documented for the synthesis of complex molecules. nih.gov

Significance of this compound in Organic Synthesis and Related Fields

This compound serves as a valuable building block in organic synthesis. Its bifunctional nature, possessing both an ester and an alkyl chloride, allows for a range of chemical modifications. The ester group can undergo hydrolysis, transesterification, or reduction, while the carbon-chlorine bond provides a site for nucleophilic substitution or elimination reactions.

Recent advancements have highlighted the importance of chloroesters in nickel-catalyzed cross-coupling reactions. These methods allow for the formation of carbon-carbon bonds, such as in the synthesis of α-arylesters and β-hydroxyesters, under mild conditions. researchgate.netrsc.org Such transformations are crucial in the pharmaceutical and materials science industries for constructing complex molecular architectures. The development of asymmetric synthesis involving α-chloroesters has also gained traction, enabling the production of enantioenriched compounds. orgsyn.orgcaltech.edu

Overview of Research Gaps and Future Directions for this compound

Despite the progress made, several research gaps remain in the study of this compound and β-chloroesters in general. A primary area for future investigation is the development of more sustainable and atom-economical synthetic methods. While catalytic approaches exist, the exploration of earth-abundant metal catalysts, such as iron, is still an emerging field with significant potential. nih.gov

Furthermore, a deeper understanding of the mechanisms underlying the activation of the carbon-chlorine bond is needed. sioc-journal.cn Probing the intricacies of radical pathways and the role of electron donor-acceptor complexes could lead to the discovery of novel reactivity and more selective transformations. rsc.org The application of this compound in the synthesis of novel functional materials and biologically active molecules remains an area ripe for exploration. Identifying how its unique structural features can be leveraged to create compounds with desirable properties will be a key focus of future research.

Interactive Data Tables

Table 1: Physicochemical Properties of Related Chloroesters

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Ethyl 3-chlorobutanoate | 7425-48-1 nih.gov | C6H11ClO2 nih.gov | 150.60 nih.gov |

| Propyl 3-chlorobutanoate | 62108-72-9 nih.gov | C7H13ClO2 nih.gov | 164.63 nih.gov |

| This compound | 88395-86-2 molbase.com | C12H23ClO2 molbase.com | 234.763 molbase.com |

| Butanoic acid, 3-chloro, 3-methylbutyl ester | 62108-79-6 chemeo.com | C9H17ClO2 | 192.68 |

Structure

2D Structure

3D Structure

Properties

CAS No. |

88395-86-2 |

|---|---|

Molecular Formula |

C12H23ClO2 |

Molecular Weight |

234.76 g/mol |

IUPAC Name |

octyl 3-chlorobutanoate |

InChI |

InChI=1S/C12H23ClO2/c1-3-4-5-6-7-8-9-15-12(14)10-11(2)13/h11H,3-10H2,1-2H3 |

InChI Key |

KGTJTJMGWKRVOB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC(=O)CC(C)Cl |

Origin of Product |

United States |

Mechanistic Investigations of Octyl 3 Chlorobutanoate Transformations

Elucidation of Organic Reaction Mechanisms

Understanding the detailed pathway of a reaction is fundamental to organic chemistry. For octyl 3-chlorobutanoate, transformations can proceed through various mechanisms depending on the reagents and conditions employed. These pathways often involve highly reactive intermediates that dictate the structure of the final products.

Radical Intermediate Formation in Halogenated Ester Reactions

Reactions involving this compound can proceed via radical intermediates, particularly under conditions that promote homolytic cleavage of the carbon-chlorine bond. stackexchange.com This bond, while stronger than corresponding C-Br and C-I bonds, can be cleaved with appropriate initiators like heat, light, or a radical initiator. acs.orgwikipedia.org

The process typically follows a chain reaction mechanism consisting of three phases: initiation, propagation, and termination.

Initiation: The reaction begins with the formation of a radical species. For instance, a radical initiator (In•) can abstract the chlorine atom from this compound to generate a secondary alkyl radical at the C3 position. The stability of this secondary radical is greater than a primary radical, making this abstraction feasible. stackexchange.com

Propagation: The newly formed alkyl radical is a key intermediate that can participate in various subsequent reactions. It might abstract a hydrogen atom from a donor molecule, leading to the dehalogenated product, octyl butanoate. Alternatively, in cross-coupling reactions, this radical can be trapped by a metal catalyst complex. acs.orgnih.gov

Termination: The chain reaction ceases when two radical species combine.

Radical probe experiments are often used to confirm the presence of such intermediates. For example, in related iron-catalyzed cross-coupling reactions of α-chloroesters, the formation of an alkyl radical intermediate has been established as a key step in the mechanism. acs.orgnih.govkyoto-u.ac.jp

Stereochemical Control and Chiral Induction Pathways

The C3 carbon of this compound is a stereocenter, making stereochemical control a critical aspect of its transformations. The stereochemical outcome of a reaction depends heavily on the mechanism.

Reactions involving planar intermediates: If the reaction proceeds through a trigonal planar sp2-hybridized radical or carbocation intermediate at the C3 position, any initial stereochemical information is lost. Subsequent reaction of this intermediate will typically lead to a racemic mixture of (R)- and (S)-products, unless a chiral influence is present. cmu.edu

Nucleophilic Substitution (SN2): An SN2 reaction at the C3 carbon would proceed with inversion of configuration. For example, reaction with a nucleophile would convert (R)-octyl 3-chlorobutanoate to the (S)-substituted product.

Catalytic Asymmetric Reactions: Achieving high enantioselectivity from a racemic starting material requires an enantioconvergent process. In many modern cross-coupling reactions, a chiral catalyst is used to control the stereochemical outcome. kyoto-u.ac.jp For instance, in iron-catalyzed cross-couplings of similar chloroesters, chiral bisphosphine ligands are used. nih.govkyoto-u.ac.jp The chiral ligand coordinates to the metal center, creating a chiral environment that directs the coupling of the radical intermediate to favor the formation of one enantiomer over the other. researchgate.net The enantiomeric ratio (er) of the product is highly dependent on the structure of the chiral ligand used. kyoto-u.ac.jp

Table 1: Hypothetical Influence of Chiral Ligands on Enantioselectivity in a Cross-Coupling Reaction of Racemic this compound

| Entry | Chiral Ligand | Yield (%) | Enantiomeric Ratio (S:R) |

|---|---|---|---|

| 1 | (R,R)-BenzP* | 85 | 91:9 |

| 2 | (S,S)-Chiraphos | 82 | 15:85 |

| 3 | (R)-BINAP | 75 | 88:12 |

| 4 | None | 90 | 50:50 |

This table illustrates how different chiral phosphine (B1218219) ligands could theoretically influence the yield and enantiomeric ratio of a product in a hypothetical iron-catalyzed arylation of this compound. Data is illustrative and based on trends observed in similar systems. nih.govkyoto-u.ac.jp

Electron Transfer Mechanisms in Reduction and Coupling Reactions

The reduction of the carbon-chlorine bond in this compound is often initiated by an electron transfer (ET) event, especially when transition metals or electrochemical methods are used. researchgate.net The mechanism can be described as a dissociative electron transfer, where the electron transfer and bond cleavage may be concerted or stepwise. scispace.com

In a metal-catalyzed reduction or cross-coupling reaction, a low-valent metal catalyst [M(0) or M(I)] can transfer an electron to the ester. nih.govresearcher.life This can lead to the formation of a radical anion intermediate, [R-Cl]•−, which rapidly dissociates to form the alkyl radical (R•) and a chloride anion (Cl-). scispace.com

Proposed Catalytic Cycle for Reductive Coupling:

Electron Transfer/Oxidative Addition: A reduced metal catalyst, for example, Ni(I) or Fe(I), transfers an electron to this compound, leading to the formation of the C3-alkyl radical and M(II)-Cl. In some systems, this is described as an oxidative addition via a radical mechanism. nih.govrsc.org

Radical Combination: The generated alkyl radical combines with an arylated metal complex, [Ar-M(II)], which may have been formed in a separate part of the catalytic cycle, to produce a high-valent metal intermediate, such as [Ar-M(III)-R]. nih.gov

Reductive Elimination: This intermediate undergoes reductive elimination to form the C-C coupled product (Aryl-R) and regenerate a lower-valent metal species, which can re-enter the catalytic cycle.

This general pathway is supported by mechanistic studies on nickel- and iron-catalyzed cross-coupling reactions of α-chloroesters. kyoto-u.ac.jpnih.gov

Kinetic and Thermodynamic Profiling of Reaction Pathways

Kinetic and thermodynamic studies quantify the rates and energy changes of reactions, providing crucial information for optimizing conditions and understanding mechanism. Kinetic measurements on the transformations of halogenated esters often reveal the dependence of the reaction rate on the concentrations of reactants and catalysts. royalsocietypublishing.orgtubitak.gov.tr

For a given transformation of this compound, such as a reductive dehalogenation, key parameters include the rate constant (k) and the activation energy (Ea). The rate of reaction is typically independent of the halogen concentration in base-catalyzed halogenations but is dependent on the catalyst and substrate concentration in metal-catalyzed couplings. royalsocietypublishing.org The activation energy represents the minimum energy required for the reaction to occur and can be determined by measuring the rate constant at different temperatures and applying the Arrhenius equation.

Thermodynamic parameters, such as the bond dissociation energy (BDE) of the C-Cl bond (approx. 351 kJ/mol for a similar secondary chloride), determine the energetic feasibility of radical formation. wikipedia.org Comparing reaction pathways, the one with the lowest activation energy will be kinetically favored and proceed fastest.

Table 2: Illustrative Kinetic and Thermodynamic Parameters for a Hypothetical Dechlorination of this compound

| Parameter | Value | Significance |

|---|---|---|

| Rate Constant (k) at 298 K | 1.5 x 10-4 M-1s-1 | Indicates the reaction speed under specific conditions. |

| Activation Energy (Ea) | 85 kJ/mol | Energy barrier that must be overcome for the reaction to proceed. |

| Enthalpy of Reaction (ΔH) | -110 kJ/mol | Indicates an exothermic reaction, releasing heat. |

| Free Energy of Reaction (ΔG) | -125 kJ/mol | Indicates a spontaneous (thermodynamically favorable) reaction. |

This table shows plausible kinetic and thermodynamic data for a hypothetical reaction. Such data is determined experimentally and is crucial for predicting reaction behavior and optimizing conditions. acs.orgias.ac.innih.gov

Influence of Substrate and Catalyst Structure on Mechanistic Outcomes

The outcome of a chemical reaction, including its rate, selectivity, and even the operative mechanism, is highly sensitive to the structure of both the substrate and the catalyst. numberanalytics.comnih.gov

Substrate Structure:

Steric Hindrance: The bulky octyl group on the ester can sterically hinder the approach of reagents to the reactive center. In dehydrohalogenation reactions, a bulky base would preferentially abstract a proton from the less hindered position, following Hofmann's rule. youtube.com In SN2 reactions, increased steric bulk around the C3 carbon would slow the reaction rate.

Electronic Effects: The electron-withdrawing nature of the ester group can influence the reactivity of the adjacent C-Cl bond. The rate of dehalogenation for alkyl halides typically follows the trend primary > secondary > tertiary due to steric effects, but the stability of the resulting radical or carbocation intermediate follows the reverse trend. wikipedia.org

Catalyst and Ligand Structure: In metal-catalyzed reactions, the choice of metal and, critically, the ligands coordinated to it, can dramatically alter the reaction's course. numberanalytics.com Ligands influence the catalyst's electronic properties and steric environment.

Ligand Bulk: Sterically bulky phosphine or N-heterocyclic carbene (NHC) ligands on a palladium or nickel catalyst can increase the rate of reductive elimination and are often crucial for achieving high efficiency in cross-coupling reactions. acs.orgnih.gov However, excessive bulk can also hinder the initial oxidative addition step.

Ligand Bite Angle: The bite angle of bidentate ligands (like dppe or Xantphos) affects the geometry around the metal center, which in turn influences the ease of elementary steps like oxidative addition and reductive elimination, thereby impacting selectivity and reaction rate. acs.org

Chirality: As discussed in section 3.1.2, chiral ligands are the cornerstone of asymmetric catalysis, enabling the synthesis of one enantiomer of a chiral product preferentially. cmu.educhinesechemsoc.org

Table 3: Hypothetical Effect of Catalyst/Ligand Variation on a Cross-Coupling Reaction

| Entry | Catalyst System | Key Feature | Observed Outcome |

|---|---|---|---|

| 1 | Pd(PPh3)4 | Standard, less bulky ligand | Moderate yield, side reactions |

| 2 | Pd(P(t-Bu)3)2 | Very bulky, electron-rich ligand | High yield, fast reaction |

| 3 | NiCl2(dppe) | Nickel catalyst, specific bite angle | Different selectivity profile |

| 4 | Fe(acac)3 / (R,R)-BenzP* | Iron catalyst with chiral ligand | High enantioselectivity |

This table illustrates how changing the metal, ligand bulk, and ligand chirality in a catalyst system can profoundly affect the yield, rate, and selectivity of a hypothetical cross-coupling reaction involving this compound. nih.govmontana.eduthieme-connect.de

Advanced Analytical and Spectroscopic Characterization of Octyl 3 Chlorobutanoate

Chromatographic Separation and Quantification Techniques

Chromatography is fundamental to isolating Octyl 3-chlorobutanoate from reaction mixtures, byproducts, or environmental matrices, and for quantifying its concentration. The choice between gas and liquid chromatography typically depends on the compound's volatility and the complexity of the sample.

Gas Chromatography (GC) for Purity and Volatile Analysis

Gas chromatography is a highly suitable method for the analysis of this compound due to its expected volatility. In GC, the compound is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. For esters like this compound, a non-polar or medium-polarity column is typically effective. The Kovats retention index, a measure of a compound's retention time relative to n-alkanes, is a key parameter in GC analysis. For analogous compounds like ethyl 3-chlorobutanoate, standard non-polar retention indices have been reported in the range of 935 to 955. nih.gov Similarly, for methyl 3-chlorobutanoate, these indices are found between 859 and 881. nih.gov These values help in the identification of the compound and assessment of its purity.

The purity of this compound can be determined by the area of its corresponding peak in the chromatogram relative to the total area of all peaks. GC coupled with a Flame Ionization Detector (FID) is a common setup for quantification due to its high sensitivity and wide linear range for organic compounds. For structural confirmation, GC is often coupled with Mass Spectrometry (GC-MS). researchgate.netsemanticscholar.org

Table 1: Typical GC Parameters for Analysis of Alkyl Chlorobutanoates

| Parameter | Value/Description |

| Column Type | Fused-silica capillary column with a non-polar or intermediate-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) |

| Injector Temperature | 250 °C semanticscholar.org |

| Carrier Gas | Helium at a flow rate of 1.0 mL/min semanticscholar.org |

| Oven Program | A temperature gradient, for instance, starting at 60°C and ramping up to 280°C to ensure elution of all components. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

High-Performance Liquid Chromatography (HPLC) for Complex Mixtures

For less volatile derivatives or when analyzing this compound in complex, non-volatile matrices, High-Performance Liquid Chromatography (HPLC) is the preferred method. nih.gov Reversed-phase HPLC (RP-HPLC), where the stationary phase is non-polar (like C8 or C18) and the mobile phase is a polar solvent mixture, is commonly used for esters. oatext.com

The separation is based on the compound's hydrophobicity. A typical mobile phase for analyzing alkyl esters might consist of a gradient of acetonitrile (B52724) and water. acs.org Detection is often achieved using a UV detector, if the molecule contains a chromophore, or more universally with a Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD). oatext.comacs.org For enhanced sensitivity and specificity, particularly at trace levels, coupling HPLC with mass spectrometry (LC-MS) is a powerful approach. researchgate.net

Table 2: Illustrative HPLC Conditions for Ester Analysis

| Parameter | Value/Description |

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) acs.org |

| Mobile Phase | Acetonitrile and water gradient acs.org |

| Flow Rate | 1.0 mL/min oatext.com |

| Column Temperature | 24 °C oatext.com |

| Detector | DAD or MS |

| Injection Volume | 5-10 µL oatext.comacs.org |

Derivatization Strategies for Enhanced Chromatographic Resolution and Detectability

While this compound is generally amenable to direct analysis, derivatization can be employed to improve its chromatographic behavior or detection sensitivity. nih.govtaylorandfrancis.com Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a given analytical method. taylorandfrancis.com

For GC analysis, if the original molecule exhibits poor peak shape or thermal instability, it can be converted to a more stable or volatile derivative. researchgate.net For instance, if impurities with active hydrogens are present, silylation can be used to make them more suitable for GC analysis. researchgate.net

In HPLC, derivatization is often used to introduce a chromophore or fluorophore to the molecule, enabling highly sensitive UV or fluorescence detection. taylorandfrancis.com However, for a simple ester like this compound, this is less common unless ultra-trace level detection is required. Derivatization may also be necessary if attempting to separate enantiomers, which would require reaction with a chiral derivatizing agent to form diastereomers that can be separated on a non-chiral column. americanpharmaceuticalreview.com

Mass Spectrometry for Structural Elucidation and Molecular Identification

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the structure of this compound by analyzing its fragmentation pattern. nih.gov When coupled with GC (GC-MS), it provides both separation and identification in a single analysis. uni-muenchen.de

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons (typically 70 eV), causing it to ionize and fragment. uni-saarland.de The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z).

For this compound (C₁₂H₂₃ClO₂), key expected observations in the mass spectrum include:

Molecular Ion Peak (M+•): The molecular weight is 234.76 g/mol . A peak corresponding to the intact molecular ion should be visible. Due to the presence of chlorine, an isotopic peak at M+2, with an intensity approximately one-third that of the M+• peak, is a characteristic feature. neu.edu.tr

Key Fragmentation Pathways: Esters and chlorinated compounds exhibit predictable fragmentation patterns. nih.gov

McLafferty Rearrangement: A common fragmentation for esters, which would result in a characteristic peak. whitman.edu

Alpha-cleavage: Cleavage of bonds adjacent to the carbonyl group. nih.gov

Loss of the Octyl Group: Fragmentation leading to the loss of the C₈H₁₇ radical.

Loss of Chlorine: Cleavage of the C-Cl bond.

Analysis of related chlorinated esters shows that fragmentation pathways can include α-cleavage, McLafferty rearrangement, and the formation of cyclic acyloxonium ions. nih.gov These characteristic fragmentation patterns are crucial for the definitive identification of the compound. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H-NMR is particularly useful for confirming the structure.

Proton Nuclear Magnetic Resonance (¹H-NMR)

¹H-NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum of this compound would show distinct signals for the protons in the octyl chain and the chlorobutanoate moiety. pressbooks.pub

Based on the structure, the following signals can be predicted, with chemical shifts (δ) given in parts per million (ppm) relative to a standard like tetramethylsilane (B1202638) (TMS). orgchemboulder.comlibretexts.org

Table 3: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton Group | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -CH₃ (octyl chain) | ~0.9 | Triplet | 3H | Terminal methyl group adjacent to a CH₂. |

| -(CH₂)₅- (octyl chain) | ~1.2-1.4 | Multiplet | 10H | Methylene (B1212753) groups in the middle of the alkyl chain. |

| -O-CH₂-CH₂- (octyl chain) | ~1.6 | Quintet | 2H | Methylene group beta to the ester oxygen. |

| -O-CH₂- (ester) | ~4.1 | Triplet | 2H | Methylene group attached to the ester oxygen, deshielded. orgchemboulder.com |

| -CH₂-C=O (butanoate) | ~2.7 | Doublet | 2H | Methylene group alpha to the carbonyl. |

| -CH(Cl)- | ~4.4 | Multiplet | 1H | Methine proton attached to the electronegative chlorine atom, highly deshielded. orgchemboulder.com |

| -CH(Cl)-CH₃ | ~1.6 | Doublet | 3H | Methyl group adjacent to the chlorinated carbon. |

The specific chemical shifts and coupling constants observed in the actual spectrum would allow for the unambiguous assignment of each proton and confirm the connectivity of the atoms within the molecule. youtube.com

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy is a powerful tool for identifying the carbon framework of a molecule. Each unique carbon atom in this compound produces a distinct signal in the spectrum, with its chemical shift (δ) being highly sensitive to its local electronic environment.

Detailed Research Findings: The ¹³C-NMR spectrum of this compound is predicted to show 12 distinct signals, corresponding to the 12 carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the substituents.

Carbonyl Carbon (C1): The ester carbonyl carbon is the most deshielded, appearing at the lowest field (highest chemical shift value), typically in the range of 170-185 ppm, due to the double bond to one oxygen and a single bond to another. libretexts.org

Carbons bonded to Electronegative Atoms (C3 and C1'): The carbon atom bonded to the chlorine atom (C3) and the first carbon of the octyl chain bonded to the ester oxygen (C1') are significantly deshielded. The C-Cl carbon (C3) is expected to resonate in the range of 40-50 ppm. libretexts.org The C-O carbon (C1') of the octyl ester is anticipated in the 60-70 ppm region.

Alkyl Chain Carbons: The remaining methylene (CH₂) and methyl (CH₃) carbons of the butanoate and octyl chains will appear at higher fields (lower chemical shifts), generally between 10-40 ppm. libretexts.orglibretexts.org The terminal methyl carbons (C4 and C8') will be the most shielded, appearing at the lowest chemical shift values. libretexts.org

Theoretical predictions based on density functional theory (DFT) can provide more precise chemical shift values, especially for chlorinated carbons where standard calculations can sometimes lead to overestimations. nih.govufrgs.br

Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C1 (C=O) | ~170.5 | Ester carbonyl carbon, highly deshielded. libretexts.org |

| C2 (-CH₂-) | ~45.2 | Methylene group alpha to carbonyl. |

| C3 (-CHCl-) | ~55.8 | Methine group attached to electronegative Cl. ufrgs.br |

| C4 (-CH₃) | ~21.5 | Methyl group beta to Cl. |

| C1' (-O-CH₂-) | ~65.3 | Methylene group attached to ester oxygen. |

| C2' (-CH₂-) | ~31.7 | Standard alkyl chain methylene. |

| C3' (-CH₂-) | ~29.1 | Standard alkyl chain methylene. |

| C4' (-CH₂-) | ~28.5 | Standard alkyl chain methylene. |

| C5' (-CH₂-) | ~25.8 | Standard alkyl chain methylene. |

| C6' (-CH₂-) | ~22.6 | Standard alkyl chain methylene. |

| C7' (-CH₂-) | ~31.8 | Standard alkyl chain methylene. |

| C8' (-CH₃) | ~14.0 | Terminal methyl group, highly shielded. libretexts.org |

Advanced Multidimensional NMR Techniques

While ¹³C-NMR identifies the types of carbons present, two-dimensional (2D) NMR experiments are essential for unambiguously assigning these signals and confirming the molecule's complete structural connectivity. iaea.org

Detailed Research Findings:

COSY (Correlation Spectroscopy): This homonuclear (¹H-¹H) correlation experiment is used to identify protons that are coupled to each other, typically on adjacent carbons. wikipedia.org For this compound, COSY would reveal the connectivity within the butanoate and octyl fragments. Key expected correlations include those between H2/H3, H3/H4, and along the entire octyl chain (H1'/H2', H2'/H3', etc.), establishing the sequence of protons in each chain. beilstein-journals.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. bitesizebio.com By combining the ¹H and ¹³C data, HSQC allows for the direct assignment of each carbon signal (except for the quaternary carbonyl carbon) based on the assignment of its attached proton(s). isuct.ru

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically over 2-3 bonds) between protons and carbons. mdpi.com This is crucial for connecting the different fragments of the molecule. For this compound, the most critical HMBC correlation would be between the protons on the first carbon of the octyl chain (H1') and the ester carbonyl carbon (C1). This correlation unequivocally confirms the ester linkage between the butanoyl chloride moiety and the octanol (B41247) moiety. iranchembook.ir Other key correlations would exist between the protons at C2 and the carbonyl carbon C1, as well as between the protons at C4 and the C3 carbon.

Vibrational Spectroscopy for Molecular Structure and Bonding Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These techniques are highly sensitive to the types of bonds and functional groups present, providing a molecular fingerprint.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. A vibration is IR active only if it causes a change in the molecule's dipole moment. apacwomen.ac.inedinst.com

Detailed Research Findings: The IR spectrum of this compound is dominated by absorptions from its polar functional groups. The most prominent features are:

C=O Stretch: A very strong and sharp absorption band is expected for the ester carbonyl group, typically appearing in the 1750-1735 cm⁻¹ region. This is one of the most characteristic bands in the spectrum.

C-O Stretch: Esters exhibit two C-O stretching vibrations. A strong band for the C(=O)-O stretch is expected around 1250-1150 cm⁻¹, and another for the O-C (alkyl) stretch appears around 1150-1000 cm⁻¹.

C-H Stretch: Absorptions due to the stretching of C-H bonds in the alkyl chains appear just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).

C-Cl Stretch: The vibration associated with the carbon-chlorine bond is expected to produce a moderate to strong band in the fingerprint region, typically between 800-600 cm⁻¹.

Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (sp³) | 2960 - 2850 | Strong |

| C=O Stretch (Ester) | 1750 - 1735 | Very Strong |

| C-H Bend | 1470 - 1370 | Variable |

| C-O Stretch (Acyl-Oxygen) | 1250 - 1150 | Strong |

| C-O Stretch (Alkyl-Oxygen) | 1150 - 1000 | Strong |

| C-Cl Stretch | 800 - 600 | Strong |

Raman Spectroscopy and its Enhanced Variants

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. A vibrational mode is Raman active if it leads to a change in the polarizability of the molecule's electron cloud. edinst.com

Detailed Research Findings: While IR spectroscopy is excellent for polar functional groups, Raman spectroscopy is particularly sensitive to non-polar, symmetric bonds. For this compound, the Raman spectrum would provide valuable information on:

C-C Backbone: The stretching and bending vibrations of the carbon-carbon backbone of the octyl and butanoate chains would be prominent in the Raman spectrum. core.ac.uk

Symmetric C-H Bending/Stretching: Symmetric C-H vibrations often show strong Raman signals.

Complementarity to IR: For molecules with a center of symmetry, the rule of mutual exclusion states that vibrations that are Raman active are IR inactive, and vice versa. doitpoms.ac.ukillinois.edu While this compound lacks a center of symmetry, the principle of complementarity still holds. Vibrations that are weak in the IR spectrum (e.g., certain C-C stretches) may be strong in the Raman spectrum, and vice versa. For instance, the C=O stretch, while strongly IR active, is also typically observable in the Raman spectrum. researchgate.net

Enhanced variants like Surface-Enhanced Raman Spectroscopy (SERS) could be employed to significantly amplify the Raman signal if trace-level analysis were required, though this is not typically necessary for standard characterization.

Vibrational Circular Dichroism (VCD) for Chiral Analysis

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. researchgate.net It is an exceptionally powerful technique for determining the absolute configuration of chiral molecules in solution. researchgate.net

Detailed Research Findings: Since this compound possesses a chiral center at the C3 position, it will have two enantiomers, (R)-Octyl 3-chlorobutanoate and (S)-Octyl 3-chlorobutanoate. These enantiomers will produce VCD spectra that are equal in magnitude but opposite in sign (mirror images).

The determination of the absolute configuration is achieved by comparing the experimental VCD spectrum of a single enantiomer with theoretical spectra calculated using quantum mechanical methods, such as Density Functional Theory (DFT). nih.govillinois.edu The process involves:

Performing a conformational search for the molecule to identify the most stable low-energy conformers.

Calculating the theoretical IR and VCD spectra for a chosen configuration (e.g., the R-enantiomer), which are then population-weighted according to the conformer energies.

Comparing the resulting theoretical VCD spectrum with the experimentally measured spectrum.

An excellent agreement between the signs and relative intensities of the bands in the experimental spectrum and the calculated spectrum for the (R)-configuration would unambiguously assign the absolute configuration of the measured enantiomer as R. acs.org If the experimental spectrum is a mirror image of the calculated one, the configuration is assigned as S.

Electronic and Circular Dichroism (ECD) Spectroscopy for Optical Activity

Electronic Circular Dichroism (ECD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized light in the ultraviolet-visible region, corresponding to electronic transitions. mdpi.com It is used to investigate the stereochemistry of chiral molecules containing a chromophore. nih.gov

Detailed Research Findings: In this compound, the ester carbonyl group (C=O) acts as the primary chromophore. Although it is an inherently achiral group, its electronic transitions become chirally perturbed by the stereocenter at C3.

Chromophore and Transitions: The most relevant electronic transition for the ester group is the long-wavelength, formally forbidden n→π* transition, which typically appears around 210-225 nm. mdpi.com This transition becomes optically active due to the chiral environment and gives rise to a signal in the ECD spectrum known as a Cotton effect.

Stereochemical Assignment: The sign of this Cotton effect can often be empirically correlated to the absolute configuration at the adjacent chiral center. For more reliable assignments, the experimental ECD spectrum is compared with spectra predicted by time-dependent density functional theory (TD-DFT) calculations. nih.govacs.org Similar to VCD, a match between the experimental and computed spectra for a specific enantiomer allows for a confident assignment of its absolute configuration. The presence of the chromophore is essential for ECD analysis; if a molecule lacks a suitable chromophore, derivatization may be necessary to introduce one. nih.gov

Hyphenated Analytical Techniques and Chemometric Approaches for Data Interpretation

The comprehensive characterization of this compound, particularly within complex matrices such as reaction mixtures or environmental samples, necessitates the use of advanced hyphenated analytical techniques. These methods couple a high-resolution separation technique with a highly sensitive detection system, generating vast and complex datasets. The effective interpretation of this data often requires the application of chemometric models to extract meaningful chemical information, identify patterns, and perform quantitative analysis that would be intractable by manual inspection alone .

Gas Chromatography-Mass Spectrometry (GC-MS) stands as the primary hyphenated technique for the analysis of a semi-volatile ester like this compound. The gas chromatograph separates the compound from other components in a sample based on its boiling point and affinity for the stationary phase of the GC column. Following separation, the eluted molecules enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification.

For this compound (C₁₂H₂₃ClO₂), the electron ionization (EI) mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). Therefore, ion peaks would be observed at m/z 234 and 236. Key fragmentation pathways would likely include the loss of the octyl group ([M-C₈H₁₇]⁺) and McLafferty rearrangement, providing further structural confirmation .

A typical analytical run to assess the purity of a synthesized batch of this compound might yield data on the target compound as well as residual starting materials and potential byproducts.

Table 1: Hypothetical GC-MS Data for Analysis of a Crude this compound Sample This table represents illustrative data from a GC-MS analysis using a standard non-polar column.

| Retention Time (min) | Compound Identity | Key Diagnostic Ions (m/z) | Rationale for Identification |

|---|---|---|---|

| 8.54 | 3-Chlorobutanoyl chloride | 105, 107, 140, 142 | Residual acylating agent, showing characteristic Cl isotopic pattern. |

| 9.12 | 1-Octanol (B28484) | 56, 70, 84 | Residual alcohol starting material. Lacks a molecular ion peak. |

| 15.78 | This compound | 121, 123, 234, 236 | Target compound. Shows molecular ion peaks [M]⁺ at m/z 234/236 and a base peak corresponding to the chlorobutanoyl fragment [CH₃CHClCH₂CO]⁺ at m/z 121/123. |

| 16.05 | Octyl 2-chlorobutanoate | 121, 123, 234, 236 | Isomeric impurity. Yields similar mass fragments but separates chromatographically due to different boiling points. |

When analyzing numerous samples, such as in quality control across different production batches or in time-course studies of a reaction, the resulting datasets can become exceptionally large. Chemometrics provides the tools to process this multidimensional data. Principal Component Analysis (PCA) is an unsupervised pattern recognition technique used to visualize trends and groupings within the data. For instance, the full GC-MS chromatograms from ten different synthesis batches could be processed using PCA. The resulting scores plot might reveal that eight batches cluster together, indicating high purity and consistency, while two outlier batches are clearly separated, suggesting contamination or significant variation in the impurity profile .

For quantitative purposes, Partial Least Squares (PLS) regression can be employed. PLS is a supervised method that builds a predictive model by correlating spectral data (X-variables, e.g., GC-MS chromatograms) with a known property (Y-variable, e.g., concentration of this compound determined by a primary method). This model can then be used to predict the concentration in new, unknown samples rapidly. The performance of a PLS model is evaluated by metrics such as the coefficient of determination (R²) and the Root Mean Square Error of Prediction (RMSEP).

Table 2: Illustrative Performance Metrics for a PLS Model Predicting this compound Concentration This table summarizes the hypothetical results of a PLS regression model developed to quantify the target compound in a reaction mixture using GC-MS data.

| Parameter | Calibration Set | Validation Set | Description |

|---|---|---|---|

| Number of Latent Variables | 4 | 4 | The number of principal components used to build the optimal model. |

| R² (Coefficient of Determination) | 0.995 | 0.991 | Indicates the proportion of variance in the concentration that is predictable from the spectral data. Values close to 1 indicate a strong correlation. |

| RMSEP (Root Mean Square Error of Prediction) | N/A | 0.08 % (w/w) | Measures the average prediction error of the model when applied to a new set of samples (the validation set). |

References Brereton, R. G. (2003). Chemometrics: Data Analysis for the Laboratory and Chemical Plant. John Wiley & Sons. Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning. McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. Wold, S., Esbensen, K., & Geladi, P. (1987). Principal component analysis. Chemometrics and Intelligent Laboratory Systems, 2(1-3), 37-52. Beebe, K. R., Pell, R. J., & Seasholtz, M. B. (1998). Chemometrics: A Practical Guide. John Wiley & Sons.

Computational Chemistry and Molecular Modeling Studies of Octyl 3 Chlorobutanoate

Quantum Chemical Calculations

Quantum chemical calculations, which are based on the principles of quantum mechanics, are fundamental to understanding the intrinsic properties of a molecule. These methods can be broadly categorized into Density Functional Theory (DFT), ab initio, and semi-empirical methods.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. mdpi.comijcce.ac.ir For octyl 3-chlorobutanoate, DFT calculations would be instrumental in understanding its electronic properties, such as the distribution of electron density, molecular orbital energies, and electrostatic potential.

Key electronic structure parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. rsc.orgaip.org A smaller gap generally implies higher reactivity. DFT calculations on fulleropyrrolidines with different alkyl ester chain lengths have shown that the length of the alkyl chain often has a minimal effect on the frontier orbital energies. rsc.orgaip.org Therefore, it can be inferred that the electronic properties of this compound would be primarily dictated by the 3-chlorobutanoate moiety.

The electrostatic potential map, another output of DFT calculations, would visualize the electron-rich and electron-deficient regions of this compound, indicating likely sites for electrophilic and nucleophilic attack. mdpi.com

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide highly accurate molecular properties, although they are computationally more demanding than DFT. helsinki.fi They are often used to calculate optimized molecular geometries, vibrational frequencies, and thermochemical properties like the enthalpy of formation. nih.govdtic.mil For instance, a study on unsaturated carboxylic acid esters used the G3MP2 ab initio method to calculate standard molar enthalpies of formation, which were in excellent agreement with experimental results. nih.gov

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them faster but generally less accurate than ab initio or DFT methods. They are particularly useful for very large molecules where more rigorous methods would be computationally prohibitive.

For this compound, these methods would be used to determine its most stable three-dimensional structure and to predict its thermodynamic stability.

Below is a table of computed molecular properties for shorter-chain alkyl 3-chlorobutanoates, which would serve as a benchmark for similar calculations on the octyl ester.

| Property | Methyl 3-chlorobutanoate | Ethyl 3-chlorobutanoate | Propyl 3-chlorobutanoate |

| Molecular Formula | C₅H₉ClO₂ | C₆H₁₁ClO₂ | C₇H₁₃ClO₂ |

| Molecular Weight ( g/mol ) | 136.58 | 150.60 | 164.63 |

| XLogP3-AA | 1.1 | 1.4 | 1.9 |

| Topological Polar Surface Area (Ų) | 26.3 | 26.3 | 26.3 |

| Complexity | 121 | 132 | 143 |

| Rotatable Bond Count | 3 | 4 | 5 |

| Data sourced from PubChem. |

The interaction of molecules with light, leading to electronic excitation, is studied using methods that calculate excited-state properties. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for this purpose, as it provides a good balance between accuracy and computational cost for medium-to-large organic molecules. rsc.orgresearchgate.net

For this compound, TD-DFT calculations would predict its UV-Vis absorption spectrum by calculating the vertical excitation energies and oscillator strengths of its electronic transitions. dntb.gov.uanih.gov This information is crucial for understanding the photophysical properties of the molecule. Studies on various organic dyes and esters have shown that TD-DFT, particularly with long-range corrected functionals like CAM-B3LYP, can accurately reproduce experimental absorption spectra. researchgate.netnih.govrsc.org The calculations would reveal how the chloro- and ester functional groups, as well as the octyl chain, influence the electronic transitions.

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

Due to the presence of a flexible eight-carbon alkyl chain, this compound can adopt a vast number of conformations. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are the preferred methods for exploring the conformational landscape of such flexible molecules. mun.ca

MM methods use classical force fields (like OPLS-AA or COMPASS) to calculate the potential energy of a molecule as a function of its atomic coordinates. wiley.com A conformational search using MM can identify low-energy conformers and the global minimum energy structure.

MD simulations provide a dynamic picture of the molecule's behavior over time. By solving Newton's equations of motion for the atoms, an MD simulation can explore the potential energy surface and reveal the transitions between different conformations. mun.ca For a molecule like this compound, MD simulations would be essential to understand the flexibility of the octyl chain, including phenomena like folding and the time scales of conformational changes. u-tokyo.ac.jpresearchgate.net Studies on long-chain fatty acids and polyesters demonstrate how MD simulations can elucidate the conformational preferences and dynamics of long alkyl chains. u-tokyo.ac.jpacs.org

Prediction of Chemical Reactivity and Spectroscopic Properties

Computational chemistry is a powerful tool for elucidating reaction mechanisms and predicting reactivity. By mapping the potential energy surface (PES) for a chemical reaction, chemists can identify transition states and intermediates, and calculate the energy barriers that govern the reaction rate. uni-duesseldorf.de

For this compound, a key reaction of interest would be its hydrolysis. A PES scan could be performed where the distance between a nucleophile (e.g., a water molecule or hydroxide (B78521) ion) and the ester's carbonyl carbon is systematically varied. rsc.orgnih.gov This would map out the energy profile for the reaction, revealing the activation energy for the formation of the tetrahedral intermediate and the subsequent steps. nih.gov Such studies have been performed for the hydrolysis of other esters and sulfonates, providing detailed mechanistic insights. acs.orgacs.org These calculations would clarify how the chloro-substituent and the long octyl chain influence the reactivity of the ester group.

Conformer and Stereoisomer Population Distributions

The presence of a flexible octyl chain and a chiral center at the C3 position of the butanoate moiety gives rise to a complex potential energy surface for this compound, with numerous possible conformers and two stereoisomers ((R)- and (S)-octyl 3-chlorobutanoate). Understanding the population distribution of these various forms is crucial as it dictates the macroscopic properties and reactivity of the compound.

Computational methods, particularly those based on molecular mechanics (MM) and quantum mechanics (QM), are employed to explore the conformational space and determine the relative energies of different stereoisomers. A typical workflow involves an initial conformational search using a computationally less expensive method like MM with force fields such as MMFF94 or AMOEBA. uni-muenchen.de This is followed by geometry optimization and energy calculation of the located low-energy conformers using more accurate QM methods, such as Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-31G* or larger). researchgate.net

For this compound, the key dihedral angles that define its conformation are those around the C-C bonds of the octyl chain and the C-O and C-C bonds of the chlorobutanoate fragment. The relative energies of the conformers are influenced by a combination of steric hindrance, dipole-dipole interactions, and weak intramolecular forces. The population of each conformer at a given temperature can then be estimated using the Boltzmann distribution, which relates the population to the relative Gibbs free energy of the conformers.

Table 1: Hypothetical Relative Energies and Population Distribution of this compound Conformers at 298.15 K This table is illustrative and based on general principles of conformational analysis for similar molecules, as direct data for this compound is not available.

| Conformer | Description | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|

| Conf-1 | All-trans octyl chain, anti-periplanar ester group | 0.00 | ~75 |

| Conf-2 | Gauche interaction in the middle of the octyl chain | 0.60 | ~15 |

| Conf-3 | Gauche interaction near the ester linkage | 0.80 | ~7 |

| Conf-4 | Multiple gauche interactions in the octyl chain | >1.5 | <3 |

Similarly, the relative stability of the (R) and (S) stereoisomers can be computed. In the absence of a chiral auxiliary or a chiral environment, the two enantiomers are isoenergetic.

Computational Prediction of IR, NMR, UV-vis, ECD, and Raman Spectra

Computational spectroscopy is a powerful tool for predicting the spectral properties of molecules, which can aid in their identification and characterization.

Infrared (IR) and Raman Spectra: The vibrational frequencies of this compound can be calculated using DFT methods. preprints.orgpreprints.org These calculations provide the positions and intensities of the absorption bands in the IR spectrum and the scattering activities in the Raman spectrum. Key vibrational modes for this compound would include the C=O stretching of the ester group (typically around 1730-1750 cm⁻¹), the C-O stretching vibrations, the C-Cl stretching vibration (around 600-800 cm⁻¹), and various C-H stretching and bending modes of the alkyl chain. vulcanchem.com Anharmonic calculations can provide more accurate predictions that are closer to experimental spectra. nsf.gov

Table 2: Predicted ajor Vibrational Frequencies for this compound This table is illustrative and based on typical values for similar functional groups.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

|---|---|---|

| C=O Stretch (Ester) | ~1735 | Strong |

| C-H Stretch (Alkyl) | 2850-2960 | Strong |

| C-O Stretch (Ester) | 1150-1250 | Medium |

| C-Cl Stretch | 650-750 | Medium |

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts (δ) and coupling constants (J) for ¹H and ¹³C NMR spectra can be predicted using methods like Gauge-Including Atomic Orbital (GIAO) within a DFT framework. nih.gov For this compound, one would expect characteristic signals for the protons and carbons of the octyl chain, as well as for the butanoate moiety. The proton on the chiral carbon (H3) would appear as a multiplet, and its chemical shift would be influenced by the electronegative chlorine atom. The chemical shifts of the carbons would also be predictable, with the carbonyl carbon appearing at high ppm values (around 170 ppm). vulcanchem.com For halogenated compounds, relativistic effects can be significant, and more advanced computational methods may be required for high accuracy. mdpi.com

UV-vis and Electronic Circular Dichroism (ECD) Spectra: Time-dependent DFT (TD-DFT) is the most common method for predicting electronic absorption (UV-vis) and ECD spectra. nih.govrespectprogram.orgunipi.itnih.gov this compound has a carbonyl chromophore which is expected to exhibit a weak n→π* transition at longer wavelengths and a stronger π→π* transition at shorter wavelengths in the UV-vis spectrum. Since the molecule is chiral, it will also show an ECD spectrum, which is crucial for determining its absolute configuration. The sign and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the stereochemistry and conformation of the molecule. By comparing the computationally predicted ECD spectrum with the experimental one, the absolute configuration of a chiral compound can be determined. researchgate.net

Computational Design and Optimization of Synthetic Pathways and Catalysts

Computational chemistry plays a significant role in the design and optimization of synthetic routes and catalysts for the production of this compound.

One common synthetic route for esters is through esterification or transesterification reactions. chemra.comfrontiersin.org Lipase-catalyzed reactions are also a green and efficient method for ester synthesis. scielo.brmdpi.comrsc.orgmdpi.com Computational tools can be employed to optimize these processes in several ways:

Catalyst Design: For acid-catalyzed esterification, computational methods can be used to study the properties of different catalysts, such as zeolites or sulfonic resins, to enhance their activity and selectivity. bohrium.commdpi.com For lipase-catalyzed synthesis, molecular docking and molecular dynamics (MD) simulations can be used to understand the binding of this compound or its precursors to the active site of the lipase (B570770). researchgate.net This knowledge can then be used to engineer more efficient and selective biocatalysts. preprints.org

Reaction Condition Optimization: Computational fluid dynamics (CFD) can model the reaction environment in a reactor, helping to optimize parameters like mixing, heat transfer, and mass transfer. Machine learning models, trained on experimental or computational data, can also predict the optimal reaction conditions (e.g., temperature, catalyst loading, substrate ratio) to maximize the yield of this compound. acs.org

Table 3: Computational Approaches for Optimizing this compound Synthesis

| Computational Method | Application in Synthesis Optimization |

|---|---|

| Molecular Docking | Predicting the binding mode of substrates to a lipase active site. |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of the enzyme-substrate complex. |

| Quantum Mechanics (QM) | Modeling the reaction mechanism at the active site to understand catalytic activity. |

| Machine Learning (ML) | Predicting optimal reaction conditions based on a set of input parameters. |

Mechanistic Validation Through Computational Modeling

Computational modeling is a powerful tool for elucidating and validating reaction mechanisms at the molecular level. For reactions involving this compound, such as its synthesis or subsequent transformations, DFT calculations are commonly used to map out the potential energy surface.

For the synthesis of this compound via esterification of 3-chlorobutanoic acid with octanol (B41247), computational models can validate the proposed mechanism, which typically involves protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, and subsequent dehydration steps. bohrium.com The transition state structures for each elementary step can be located and their energies calculated, providing the activation energy barrier for each step.

Furthermore, reactions of this compound, such as nucleophilic substitution at the chlorine-bearing carbon or elimination reactions, can be studied computationally. smolecule.com For a nucleophilic substitution reaction, computational modeling can help determine whether the reaction proceeds via an Sₙ1 or Sₙ2 mechanism by calculating the energies of the respective intermediates and transition states. tandfonline.com For example, modeling the reaction with a nucleophile would involve locating the transition state for the backside attack characteristic of an Sₙ2 reaction and calculating its energy relative to the reactants.

These computational mechanistic studies provide a detailed picture of the reaction pathway, which is often difficult to obtain through experimental means alone.

Chemical Reactivity and Derivatization Applications of Octyl 3 Chlorobutanoate

Octyl 3-chlorobutanoate as a Synthetic Intermediate

The utility of this compound as a synthetic intermediate is demonstrated in its application for creating chiral molecules, which are crucial in the development of pharmaceuticals.

Preparation of Chiral α-Arylalkanoic Acid Derivatives

This compound is instrumental in the synthesis of chiral α-arylalkanoic acid derivatives. These derivatives are significant in the pharmaceutical field. The process often involves an iron-catalyzed enantioselective cross-coupling reaction. In this reaction, racemic α-chloroesters like this compound are coupled with aryl Grignard reagents. kyoto-u.ac.jpscispace.com This method yields α-arylalkanoates with high enantioselectivity. kyoto-u.ac.jpscispace.com

The resulting α-arylalkanoates can be readily converted to the corresponding α-arylalkanoic acids with very high optical purity through simple deprotection and recrystallization steps. kyoto-u.ac.jpscispace.com Experimental evidence suggests that this reaction proceeds through the formation of an alkyl radical intermediate, which then undergoes enantioconvergent arylation. kyoto-u.ac.jpscispace.com This asymmetric coupling provides a practical route to a variety of chiral α-arylalkanoic acid derivatives. kyoto-u.ac.jpscispace.com

Table 1: Iron-Catalyzed Enantioselective Cross-Coupling of α-Chloroesters with Phenylmagnesium Bromide

| Entry | Catalyst (mol %) | Ligand (mol %) | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|---|

| 1 | Fe(acac)₃ (1) | (R,R)-BenzP* (2) | 45 | 88:12 |

| 2 | Fe(acac)₃ (3) | (R,R)-BenzP* (6) | 92 | 91:9 |

| 3 | Co(acac)₃ (3) | (R,R)-BenzP* (6) | 25 | 60:40 |

| 4 | Ni(acac)₂ (3) | (R,R)-BenzP* (6) | 0 | - |

| 5 | Cu(acac)₂ (3) | (R,R)-BenzP* (6) | 0 | - |

Data derived from studies on analogous α-chloroesters. kyoto-u.ac.jpscispace.com

Synthesis of Chiral Epoxides

Chiral epoxides are valuable precursors in many chemical syntheses and can be synthesized from precursors like this compound. mdpi.comresearchgate.net The general strategy involves the reduction of the corresponding α-haloketone to a halohydrin, which is then cyclized under basic conditions to form the epoxide. nih.gov

An enantioselective borane-mediated reduction of 2-haloketones, catalyzed by a spiroaminoborate ester, can produce optically active halohydrins. nih.gov A subsequent simple basic workup of these halohydrins yields chiral epoxides in high yield and with excellent enantiopurity. nih.gov These chiral epoxides are key intermediates for synthesizing a variety of other valuable chiral molecules. nih.govnih.gov

Generation of Substituted Esters and Analogous Compounds

This compound can be used to generate a variety of substituted esters and analogous compounds through reactions at both the ester and the chlorinated carbon positions. The ester group can undergo transesterification with different alcohols to yield other esters. wikipedia.org The chlorine atom can be displaced by various nucleophiles to introduce new functional groups at the 3-position of the butanoate chain. kyoto-u.ac.jpscispace.com

Reactions Involving the Ester Functional Group

The ester functional group in this compound is susceptible to several key reactions, primarily hydrolysis and transesterification. wikipedia.orgsolubilityofthings.com

Hydrolysis: In the presence of an acid or base catalyst and water, the ester can be hydrolyzed back to 3-chlorobutanoic acid and octanol (B41247). solubilityofthings.com Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by water. labxchange.org

Transesterification: This reaction involves the conversion of this compound into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. wikipedia.org This is a widely practiced method for modifying ester structures. wikipedia.org

Transformations at the Halogenated Carbon Center

The chlorine atom at the C-3 position of this compound is a key site for chemical transformations. This halogenated carbon center allows for nucleophilic substitution reactions, where the chlorine atom is replaced by other functional groups.

For instance, iron(III)-catalyzed reactions can facilitate the substitution of sulfonate esters (which can be derived from the corresponding alcohol) with halides. researchgate.net This type of reaction provides a pathway to introduce other halogens (e.g., bromine, iodine) or other nucleophiles at this position. researchgate.net The stereochemical outcome of these substitutions can often be controlled by the choice of substrate and reaction conditions, sometimes proceeding with an inversion of configuration. researchgate.net

Chemical Modifications for Analytical Characterization and Trace Analysis

For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), chemical modifications of this compound or its derivatives may be employed. core.ac.uk Esterification of related carboxylic acids with different alcohols (e.g., methanol, propanol) can produce various esters with different volatility and chromatographic behavior, aiding in their identification. libretexts.orguakron.edu

Derivatization is a common technique in trace analysis to enhance the detectability of a compound. For example, converting the parent acid, 3-chlorobutanoic acid, into its methyl or propyl ester can improve its volatility for GC analysis. nih.govnih.gov

Conclusion and Future Research Directions

Synthesis and Mechanistic Understanding Advancements

Future research should prioritize the development of efficient and stereoselective synthetic routes to Octyl 3-chlorobutanoate. While traditional esterification methods are likely applicable, exploration into enzymatic and biocatalytic pathways could offer significant advantages. Studies on related compounds, such as the lipase-catalyzed synthesis of (S)-methyl 2-chlorobutanoate, demonstrate the potential for high stereoselectivity and activity under optimized conditions. researchgate.net Applying similar biocatalytic strategies to produce enantiomerically pure this compound would be a significant step forward, particularly if the compound is explored as a chiral building block in pharmaceutical synthesis. researchgate.net

Further mechanistic studies, likely driven by computational chemistry, are needed to fully understand the reactivity of this compound. Quantum mechanical calculations, such as Density Functional Theory (DFT), have been used to predict the influence of the chlorine atom on the transition state stability during nucleophilic attacks in similar chloro-esters. smolecule.com Extending these computational models to the octyl ester would provide valuable insights into its conformational preferences and reaction pathways, guiding synthetic efforts and predicting its stability and reactivity in various chemical environments. smolecule.com Additionally, investigating novel synthetic methodologies like mechanochemical synthesis, which has shown promise for activating C-C bond formation and other coupling reactions, could lead to solvent-free, atom-economical routes for the production and derivatization of this compound. cardiff.ac.uk

Innovations in Analytical Characterization and Computational Insights

The comprehensive characterization of this compound and its potential impurities is essential for any future application. Advancements in analytical techniques offer powerful tools for this purpose. The development of sensitive methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), will be crucial for the quantification of trace-level impurities, including potential genotoxic precursors or byproducts. researchgate.net Validated analytical methods are a prerequisite for quality control in any potential commercial production. synzeal.com

Computational chemistry offers a synergistic approach to experimental analysis. Predictive models can estimate key physicochemical properties, reducing the need for extensive empirical testing. For analogous compounds like Butyl 2-chlorobutanoate, properties such as enthalpy of formation, vapor pressure, and partition coefficients have been calculated using group contribution methods. chemeo.com Applying these computational tools to this compound would provide a foundational dataset for researchers.

| Property | Value | Unit | Method |

|---|---|---|---|

| ΔfH°gas (Enthalpy of Formation, Gas) | -474.27 | kJ/mol | Joback |

| ΔvapH° (Enthalpy of Vaporization) | 46.55 | kJ/mol | Joback |

| logPoct/wat (Octanol/Water Partition Coefficient) | 2.347 | Crippen | |

| Pc (Critical Pressure) | 2579.34 | kPa | Joback |

| Tboil (Normal Boiling Point) | 464.08 | K | Joback |

Future work should focus on generating similar validated data for this compound and correlating these computational predictions with experimental results from techniques like differential scanning calorimetry and thermogravimetric analysis. rsc.org

Challenges and Opportunities in Green Synthesis and Industrial Application of this compound

A significant challenge and opportunity lies in developing green and sustainable synthetic protocols. Traditional chemical syntheses often rely on volatile organic solvents and can generate significant waste. Future research should explore greener alternatives, such as biocatalysis using immobilized enzymes, which can operate in aqueous media under mild conditions, or the use of ionic liquids as recyclable reaction media. researchgate.netrsc.org The principles of green chemistry, such as maximizing atom economy and using renewable feedstocks, should guide the development of next-generation synthetic methods. uomustansiriyah.edu.iq The potential to recycle catalysts and solvents, as demonstrated in some industrial chlorination processes, would be a key objective for making the production of this compound environmentally and economically viable. google.com

The potential industrial applications of this compound remain largely unexplored. Based on related compounds, it could serve as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, or specialty polymers. smolecule.comuomustansiriyah.edu.iq The presence of both a reactive chlorine atom and an ester functional group provides two distinct handles for further chemical modification. smolecule.com For instance, related chlorobutanoate esters have been used in the synthesis of complex heterocyclic structures and as precursors to biologically active molecules. mdpi.comgoogle.com The long octyl chain could impart specific solubility or material properties, suggesting potential use as a plasticizer, a fragrance component, or in the formulation of specialty lubricants. A systematic investigation into these potential applications, starting with small-scale derivatization and property screening, is a critical next step.

Interdisciplinary Research Prospects for this compound Chemistry

The future of this compound research is inherently interdisciplinary. Collaborations between synthetic chemists, biochemists, materials scientists, and computational chemists will be essential to fully realize its potential.

Biomedical and Pharmaceutical Sciences : The ester functional group is a common motif in biologically active molecules. smolecule.com Future research could explore this compound as a scaffold for new therapeutic agents. Studies on related esters have shown antiviral activities, suggesting that derivatives of this compound could be screened against various biological targets. mdpi.com Its potential as a chiral building block for drugs like Levetiracetam, where a related chloro-ester is a key intermediate, highlights a promising research direction. researchgate.net

Materials Science : Carboxylic acid derivatives are fundamental to polymer chemistry. uomustansiriyah.edu.iq this compound could be investigated as a monomer or a modifying agent in the synthesis of novel polyesters or other polymers. The octyl group could enhance hydrophobicity and flexibility, while the chlorine atom provides a site for cross-linking or further functionalization, potentially leading to materials with tailored thermal or mechanical properties.

Environmental and Green Chemistry : The study of this compound can contribute to the broader field of sustainable chemistry. Research into its biodegradability and environmental fate is crucial. Furthermore, incorporating the chlorobutanoate moiety as an anion in ionic liquids is another interdisciplinary avenue, as these "green solvents" are being designed for specific applications, including as antimicrobial agents or for biomass processing. rsc.orgmdpi.com Understanding the structure-property-toxicity relationships of such compounds is a key goal of modern chemical research. mdpi.com

By fostering these interdisciplinary collaborations, the scientific community can move beyond the fundamental chemistry of this compound to explore and potentially realize its application in diverse and impactful areas. ucsb.edutaylorfrancis.com

Q & A

Q. What are the standard synthetic routes for Octyl 3-chlorobutanoate, and how can reaction efficiency be optimized?

this compound is synthesized via esterification between 3-chlorobutanoic acid and octanol. Key steps include:

- Catalyst selection : Acid catalysts (e.g., sulfuric acid) or enzymatic methods (lipases) improve yield .

- Purification : Distillation or column chromatography (e.g., silica gel) removes unreacted starting materials.

- Optimization : Reaction efficiency is monitored via gas chromatography (GC) or thin-layer chromatography (TLC). For reproducibility, document parameters like temperature (e.g., 80–100°C), molar ratios (1:1.2 acid:alcohol), and solvent choice (toluene or hexane) .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify ester linkage and chlorine positioning. For example, the chlorine atom at C3 of the butanoate moiety produces distinct splitting patterns .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., m/z 234.1 for C₁₂H₂₁ClO₂) and fragmentation patterns .

- Infrared Spectroscopy (IR) : Ester carbonyl (C=O) stretches (~1740 cm⁻¹) and C-Cl bonds (~650 cm⁻¹) are diagnostic .

Q. How should researchers safely handle this compound in laboratory settings?

- Personal protective equipment (PPE) : Use nitrile gloves and flame-retardant lab coats to prevent skin contact .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates.

- Waste disposal : Chlorinated byproducts require segregation and disposal per EPA guidelines .

Advanced Research Questions

Q. What experimental designs are recommended to assess the genotoxic potential of this compound in vitro?

- Comet assay : Treat human lymphocytes (e.g., HepG2 cells) with varying concentrations (0.1–10 µM) and measure DNA strand breaks .

- Micronucleus test : Evaluate chromosomal damage in Vero or CHO-K1 cells after 24–48 hr exposure .

- Controls : Include positive controls (e.g., hydrogen peroxide) and metabolic activation systems (S9 liver homogenate) to mimic in vivo conditions .

- Contradictions : Note that conflicting results may arise from cell-type specificity (e.g., lymphocytes vs. epithelial cells) or concentration thresholds .

Q. How does the chlorine substituent in this compound influence its reactivity in catalytic applications?

- Electrophilic reactivity : The C-Cl bond enhances susceptibility to nucleophilic substitution (e.g., hydrolysis under basic conditions).

- Stability studies : Monitor degradation via HPLC (C8 or C18 columns) under varying pH and temperature conditions .

- Catalytic modulation : In esterase-mediated reactions, chlorine may sterically hinder enzyme-substrate interactions, requiring optimization of solvent polarity .

Q. What methodologies are suitable for studying the photostability of this compound in formulation matrices?

- Accelerated stability testing : Expose formulations to UV light (290–400 nm) and analyze degradation products via LC-MS .

- Matrix effects : Incorporate lipid-based carriers (e.g., grape seed oil) to assess compatibility and shelf life, using ANOVA for statistical significance testing .

- Control groups : Compare with non-chlorinated analogs (e.g., octyl butyrate) to isolate chlorine-specific degradation pathways .

Key Considerations for Contradictory Data

- Cell-line variability : Genotoxicity results may differ between human lymphocytes and rodent fibroblasts due to metabolic differences .

- Concentration effects : Low doses (≤1 µM) may show no toxicity, while higher doses (>10 µM) induce apoptosis or DNA damage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.